Azimsulfuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Weed Control:

Efficacy against weeds

Research has investigated the effectiveness of azimsulfuron in controlling various weeds in crops like rice. Studies have shown that azimsulfuron can be effective against a broad spectrum of weeds, including broadleaf weeds and some grasses.

Application methods

Scientific studies have explored different application methods for azimsulfuron to optimize weed control. This includes evaluating factors like application timing and dosage for different weed species and crops.

Impact on Crops:

Crop tolerance

Research has examined the impact of azimsulfuron on the growth and development of crops, particularly rice. Studies aim to determine safe application rates that effectively control weeds without harming the target crop.

Physiological effects

Some scientific studies explore how azimsulfuron affects physiological processes in crops at the cellular level. This can help scientists understand the mechanism of herbicide action and potential unintended effects [].

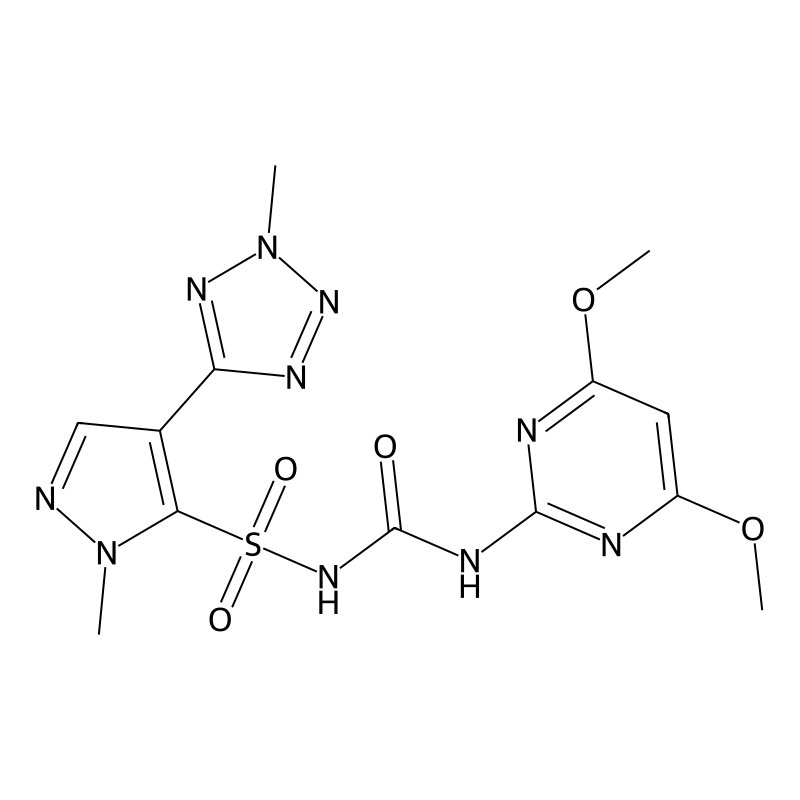

Azimsulfuron is a selective herbicide belonging to the class of N-sulfonylureas, primarily used for controlling broadleaf weeds and certain grasses in various crops. Its chemical formula is C13H16N10O5S, and it features a unique structure where a nitrogen atom in the urea group is substituted by a 4,6-dipyrimidin-2-yl moiety. This modification enhances its herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants .

The primary mechanism of action for azimsulfuron involves the inhibition of acetolactate synthase, leading to disrupted amino acid synthesis, which ultimately results in plant death. The compound undergoes hydrolytic degradation in soil, where it can be broken down into various metabolites. The degradation products are characterized through analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Additionally, azimsulfuron can undergo microbial degradation, which further influences its persistence and efficacy in the environment. The half-life of azimsulfuron in paddy soils ranges from 11 to 24 days, indicating moderate persistence .

Azimsulfuron exhibits potent herbicidal properties due to its ALS inhibition. This biological activity makes it effective against a wide range of weed species, particularly those resistant to other herbicides. Studies have shown that azimsulfuron affects sensitive weeds by disrupting their metabolic pathways, leading to stunted growth and eventual death . Furthermore, its selectivity allows for the protection of crops while targeting unwanted vegetation.

Azimsulfuron is primarily used in agricultural settings for weed control in rice paddies and other crops. Its effectiveness against resistant weed species makes it a valuable tool for farmers aiming to maintain crop yields without resorting to more harmful chemicals. Additionally, due to its relatively low toxicity to non-target organisms, it has gained acceptance in integrated pest management strategies .

Research indicates that azimsulfuron interacts with various soil components and microorganisms, influencing its sorption and desorption characteristics. Studies have shown that soil pH significantly affects the adsorption of azimsulfuron onto soil particles, impacting its bioavailability and efficacy . Furthermore, microbial communities in the soil can degrade azimsulfuron, affecting its persistence and potential accumulation in the environment .

Azimsulfuron shares similarities with other sulfonylurea herbicides such as flazasulfuron and halosulfuron-methyl. Below is a comparison highlighting its unique features:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Azimsulfuron | C13H16N10O5S | ALS inhibition | Effective against resistant weeds |

| Flazasulfuron | C13H15N5O5S | ALS inhibition | Broader spectrum of weed control |

| Halosulfuron-methyl | C10H12ClN3O5S | ALS inhibition | Used primarily in turf management |

Azimsulfuron's distinct structural modifications contribute to its unique herbicidal profile and effectiveness against specific weed populations compared to its counterparts .

The laboratory-scale synthesis of azimsulfuron follows well-established synthetic routes that have been developed and optimized over several decades. The most comprehensive synthesis pathway involves a nine-step sequence starting from simple pyrazole precursors and proceeding through a series of functional group transformations to construct the complex sulfonylurea framework [1].

The primary laboratory synthesis begins with 1-methyl-1H-pyrazole as the starting material. This compound undergoes formylation using phosphoryl chloride and N,N-dimethylformamide under controlled temperature conditions of 0-5°C, followed by heating to 60-70°C for 10-15 hours. The resulting 1-methyl-1H-pyrazole-4-carbaldehyde is obtained with good conversion efficiency and serves as the key intermediate for subsequent transformations [1].

The aldehyde intermediate is then converted to the corresponding oxime through reaction with hydroxylamine hydrochloride in ethyl acetate at reflux temperature (70-80°C) for 2-4 hours. This oxime formation step proceeds with a yield of 79% and provides material with high-performance liquid chromatography purity of 99.78% [1]. The oxime serves as a crucial intermediate for the formation of the tetrazole ring system that characterizes the azimsulfuron structure.

The tetrazole ring formation represents a critical step in the synthesis, accomplished through treatment of the oxime with ammonium chloride and sodium azide in N,N-dimethylformamide at elevated temperatures of 110-120°C for 10-12 hours. This cyclization reaction yields 5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole with a yield of 74% and purity of 99.98% [1]. The reaction conditions require careful temperature control to ensure complete conversion while avoiding decomposition of the azide reagents.

Methylation of the tetrazole nitrogen is achieved using potassium hydroxide and methyl iodide in acetonitrile at room temperature (20-25°C) for 10-15 hours. This step introduces regioselectivity challenges, as the methylation can occur at two different nitrogen positions. The desired 2-methyl-5-(1-methyl-1H-pyrazol-4-yl)-2H-tetrazole regioisomer is isolated through column chromatography using ethyl acetate and hexane as the eluent system, yielding 42% of the pure desired isomer [1].

The chlorination step employs N-chlorosuccinimide in acetonitrile at 60°C for 30 minutes to introduce the chlorine substituent at the 5-position of the pyrazole ring. This halogenation reaction proceeds with high efficiency, providing 5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-2-methyl-2H-tetrazole in 92% yield with a melting point of 124-127°C [1].

The chlorinated intermediate undergoes nucleophilic substitution with benzyl thiol in the presence of sodium hydride in N,N-dimethylformamide under nitrogen atmosphere at room temperature for 2 hours. This reaction generates the benzylsulfanyl derivative with a yield of 65% and high purity (99.26%) [1]. The benzylsulfanyl group serves as a protected form of the sulfur functionality that is subsequently oxidized to form the sulfonyl chloride.

Oxidative chlorination is accomplished by treating the benzylsulfanyl compound with chlorine gas in aqueous acetic acid (10%) at 0-10°C. This transformation simultaneously cleaves the benzyl group and introduces the sulfonyl chloride functionality, providing 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonyl chloride in 91% yield [1]. The sulfonyl chloride intermediate has a melting point of 97-100°C and represents the activated form ready for coupling with the pyrimidine component.

The sulfonamide formation step involves treatment of the sulfonyl chloride with aqueous ammonia (25%) in ethylene dichloride at 20-30°C for 1-2 hours. This reaction provides 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide in 96% yield with excellent purity (99.89%) and a melting point of 137-139°C [1].

The final coupling reaction combines the sulfonamide with phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate in the presence of triethylamine in acetonitrile at 20-30°C for 1 hour. Following aqueous workup and acidification with concentrated hydrochloric acid, the final azimsulfuron product is obtained in 94% yield with 99.45% purity and a melting point of 173-176°C [1].

An alternative laboratory synthesis route has been developed starting from malononitrile and proceeding through 2-(ethoxymethylene)malononitrile formation using triethyl orthoformate in acetic anhydride [2]. This approach offers advantages in terms of starting material availability and cost, though it involves additional steps for the initial pyrazole ring construction.

The tetrazole formation can also be accomplished using alternative methodologies, including the use of tri-n-butyl tin chloride in toluene as an alternative to the ammonium chloride/sodium azide system [1]. This organometallic approach often provides higher yields but requires more stringent handling procedures due to the toxicity of organotin reagents.

Industrial Manufacturing Processes

Industrial manufacturing of azimsulfuron involves scaled-up versions of the laboratory synthesis protocols, with significant modifications to address safety, environmental, and economic considerations inherent in large-scale production. The industrial processes are designed to minimize waste generation, reduce solvent consumption, and optimize yield while maintaining stringent quality control standards [3] [4].

The industrial manufacturing process begins with the procurement of high-purity starting materials that meet pharmaceutical-grade specifications. The 1-methyl-1H-pyrazole starting material is typically prepared through established industrial pyrazole synthesis routes or sourced from specialized chemical suppliers. Quality control protocols ensure that starting materials contain minimal impurities that could affect the final product quality [3].

Industrial formylation reactions employ continuous stirred-tank reactors with precise temperature control systems to manage the highly exothermic nature of the phosphoryl chloride/N,N-dimethylformamide reaction. The reaction is conducted under nitrogen atmosphere to prevent moisture ingress, and the product streams are continuously monitored using in-line analytical techniques including infrared spectroscopy and high-performance liquid chromatography [3].

The oxime formation step in industrial processes utilizes larger reaction vessels with enhanced mixing systems to ensure homogeneous reaction conditions. Temperature control during the reflux operation is critical, and industrial installations employ jacketed reactors with circulating heat transfer fluids to maintain consistent temperatures. The work-up procedures are optimized to minimize solvent consumption through solvent recovery and recycling systems [3].

Tetrazole ring formation on industrial scale requires specialized safety protocols due to the use of sodium azide, which presents explosion hazards. Industrial installations employ blast-resistant equipment and automated dosing systems to minimize operator exposure. The reaction is conducted in specially designed reactors with pressure relief systems and temperature monitoring to prevent runaway reactions [3].

The methylation step in industrial processes employs methyl iodide recovery systems to minimize waste and reduce costs. Continuous extraction systems are used for product isolation, and the resulting regiosisomer mixture is separated using industrial-scale chromatographic systems or crystallization techniques that have been optimized for the specific separation requirements [3].

Industrial chlorination processes utilize safer chlorinating agents than elemental chlorine gas, such as N-chlorosuccinimide or sulfuryl chloride, to avoid the handling challenges associated with chlorine gas on large scale. These alternative reagents provide equivalent chemical outcomes while offering improved safety profiles for industrial operations [5].

The oxidative transformation to sulfonyl chloride in industrial settings employs alternative oxidizing systems such as hydrogen peroxide combined with hydrochloric acid, which avoids the use of elemental chlorine while providing equivalent oxidation results. These systems are more suitable for continuous operation and offer better environmental profiles [1] [5].

Industrial sulfonamide formation utilizes controlled ammonia addition systems with scrubbing technologies to capture unreacted ammonia and prevent environmental release. The reaction conditions are optimized for maximum conversion while minimizing the formation of over-aminated side products [3].

The final coupling reaction in industrial processes employs automated pH control systems to maintain optimal reaction conditions throughout the coupling and work-up procedures. Product isolation is accomplished through optimized crystallization procedures that provide consistently high-purity material while minimizing mother liquor losses [3].

Industrial quality control protocols include comprehensive analytical testing at each stage of the synthesis. The final azimsulfuron technical material must meet stringent specifications including a minimum azimsulfuron content of 980 grams per kilogram (98%), with mass balances typically ranging from 100.3% to 101.4% [3] [6]. The technical material exhibits a melting point of 170°C with decomposition occurring between 180-250°C [3] [6].

Environmental considerations in industrial manufacturing include solvent recovery systems that recycle organic solvents such as N,N-dimethylformamide, acetonitrile, and dichloromethane. Waste treatment facilities are designed to handle aqueous waste streams containing inorganic salts and residual organic compounds. Air emissions are controlled through scrubbing systems that remove volatile organic compounds and acid gases [3].

The global industrial production capacity for azimsulfuron is estimated to be sufficient to meet current market demand, with major manufacturing facilities located in regions with established agrochemical industries. The production infrastructure includes dedicated facilities for sulfonylurea herbicide manufacture, with specialized equipment designed for the safe handling of azide reagents and sulfonyl chloride intermediates [7] [8].

Patent Landscape and Technological Developments

The patent landscape surrounding azimsulfuron synthesis encompasses a comprehensive portfolio of intellectual property covering both the fundamental synthetic methodologies and various process improvements developed over multiple decades. The original discovery and development of azimsulfuron can be traced to research conducted by DuPont, where it was initially designated as DPX-A8947 and later DPX-47 [9] [10]. The compound represents a significant advancement in sulfonylurea herbicide chemistry, building upon earlier work in this class of acetolactate synthase inhibitors.

The foundational patent protection for azimsulfuron synthesis methods includes multiple jurisdictions with varying expiration dates, reflecting the global commercial importance of this herbicide. The core synthetic methodology patents have generally expired, allowing for the development of generic manufacturing processes by various chemical companies worldwide [1] [5]. However, specific process improvements and alternative synthetic routes continue to be protected by more recent patent filings.

United States Patent Application US20150112063A1, filed in 2013 and published in 2015, provides a comprehensive disclosure of improved synthetic processes for azimsulfuron preparation [1]. This patent application describes multiple synthetic routes with detailed experimental procedures, yield data, and analytical characterization methods. The patent emphasizes process improvements that enhance yield, reduce environmental impact, and improve safety profiles compared to earlier methodologies. Although this particular patent application was subsequently abandoned, it represents valuable prior art that establishes the state of the art for azimsulfuron synthesis.

International patent applications have been filed through the Patent Cooperation Treaty system, including WO2014002111A1, which covers similar synthetic methodologies with claims directed to specific reaction conditions and intermediate compounds [5]. These international filings reflect the global commercial interest in azimsulfuron manufacturing and the need for patent protection in multiple jurisdictions where the herbicide is marketed.

Chinese patent CN105384725A, published in 2016, focuses specifically on the preparation of key intermediates for azimsulfuron synthesis [2]. This patent describes improved methods for preparing 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide, which represents a crucial intermediate in the overall synthetic sequence. The Chinese patent emphasizes environmentally friendly reaction conditions and improved yields for industrial-scale production.

Recent technological developments in azimsulfuron synthesis have focused on several key areas of improvement. Flow chemistry approaches have been investigated as alternatives to traditional batch processing, offering advantages in terms of reaction control, safety, and scalability [11]. These continuous flow methodologies are particularly advantageous for reactions involving hazardous reagents such as sodium azide and for processes requiring precise temperature control.

Advanced catalytic methodologies have been developed for sulfonylurea synthesis in general, including nickel-catalyzed approaches that operate under milder conditions than traditional methods [12]. While these newer catalytic methods have not been specifically applied to azimsulfuron synthesis in the patent literature, they represent potential future directions for process improvement and may be covered by forthcoming patent applications.

The patent landscape also encompasses formulation patents that cover specific compositions containing azimsulfuron as the active ingredient. These patents describe water dispersible granule formulations, suspension concentrates, and combination products that incorporate azimsulfuron with other active ingredients for enhanced herbicidal efficacy [3] [6]. The formulation patents often have longer effective lives than the core synthesis patents, providing continued intellectual property protection for commercial products.

Patent applications related to analytical methods for azimsulfuron quality control and environmental monitoring have been filed by various organizations [13]. These patents cover high-performance liquid chromatography methods, mass spectrometry techniques, and rapid field testing procedures that are essential for regulatory compliance and quality assurance in commercial production.

Recent patent activity has focused on environmental fate studies and degradation pathways of azimsulfuron, with applications covering methods for enhanced biodegradation and environmental remediation [14]. These environmentally focused patents reflect the increasing regulatory emphasis on understanding the long-term environmental impact of herbicide use and developing strategies for sustainable application.

The biotechnology patent landscape includes applications covering genetically modified crops with enhanced tolerance to azimsulfuron, although these are distinct from the chemical synthesis patents and fall under different patent classifications [15]. These biotechnology patents represent alternative approaches to weed control that complement the chemical synthesis and formulation patents.

Merger and acquisition activity in the agrochemical industry has resulted in significant consolidation of patent portfolios related to azimsulfuron and other sulfonylurea herbicides [16]. Major agrochemical companies have acquired patent rights through corporate transactions, creating comprehensive intellectual property portfolios that span synthesis, formulation, and application methods.

The expiration of key patents has enabled the development of generic azimsulfuron products by manufacturers worldwide, leading to increased competition and reduced prices for end users [7] [8]. This patent expiration has stimulated innovation in manufacturing processes as companies seek to develop more efficient and cost-effective synthetic routes that can provide competitive advantages in the generic market.

Future patent activity is likely to focus on sustainable synthesis methodologies, including green chemistry approaches that minimize environmental impact and reduce waste generation. These developments may include biocatalytic processes, alternative solvent systems, and novel purification methods that align with increasing environmental regulations and sustainability requirements in the agrochemical industry [17].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.65

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: García-Jaramillo M, Cox L, Hermosín MC, Cerli C, Kalbitz K. Influence of green waste compost on azimsulfuron dissipation and soil functions under oxic and anoxic conditions. Sci Total Environ. 2016 Apr 15;550:760-7. doi: 10.1016/j.scitotenv.2016.01.142. Epub 2016 Feb 2. PubMed PMID: 26849340.

3: Kwon E, Kim J, Park H, Kim TH. A second triclinic polymorph of azimsulfuron. Acta Crystallogr E Crystallogr Commun. 2016 Sep 23;72(Pt 10):1468-1470. eCollection 2016 Oct 1. PubMed PMID: 27746943; PubMed Central PMCID: PMC5050778.

4: Pusino A, Pinna MV, Gessa C. Azimsulfuron sorption--desorption on soil. J Agric Food Chem. 2004 Jun 2;52(11):3462-6. PubMed PMID: 15161216.

5: Pinna MV, Zema M, Gessa C, Pusino A. Structural elucidation of phototransformation products of azimsulfuron in water. J Agric Food Chem. 2007 Aug 8;55(16):6659-63. Epub 2007 Jul 6. PubMed PMID: 17616138.

6: Jeon Y, Kim J, Kwon E, Kim TH. Crystal structure of azimsulfuron. Acta Crystallogr E Crystallogr Commun. 2015 Jun 13;71(Pt 7):o470-1. doi: 10.1107/S2056989015010968. eCollection 2015 Jul 1. PubMed PMID: 26279913; PubMed Central PMCID: PMC4518981.

7: Singh V, Jat ML, Ganie ZA, Chauhan BS, Gupta RK. Herbicide options for effective weed management in dry direct-seeded rice under scented rice-wheat rotation of western Indo-Gangetic Plains. Crop Prot. 2016 Mar;81:168-176. PubMed PMID: 26941471; PubMed Central PMCID: PMC4767026.

8: Pinna MV, Pusino A, Gessa C. Sorption and degradation of azimsulfuron on iron(III)-rich soil colloids. J Agric Food Chem. 2004 Dec 29;52(26):8081-5. PubMed PMID: 15612799.

9: Santín-Montanyá MI, Jiménez J, Ocaña L, Sánchez FJ. Effects of sprout cutting plus systemic herbicide application on the initial growth of giant reed. J Environ Sci Health B. 2013;48(4):285-90. doi: 10.1080/03601234.2013.743784. PubMed PMID: 23374047.

10: Pelentridou K, Stathatos E, Karasali H, Lianos P. Photodegradation of the herbicide azimsulfuron using nanocrystalline titania films as photocatalyst and low intensity Black Light radiation or simulated solar radiation as excitation source. J Hazard Mater. 2009 Apr 30;163(2-3):756-60. doi: 10.1016/j.jhazmat.2008.07.023. Epub 2008 Jul 12. PubMed PMID: 18703278.

11: Lee YJ, Rahman MM, Abd El-Aty AM, Choi JH, Chung HS, Kim SW, Abdel-Aty AM, Shin HC, Shim JH. Detection of three herbicide, and one metabolite, residues in brown rice and rice straw using various versions of the QuEChERS method and liquid chromatography-tandem mass spectrometry. Food Chem. 2016 Nov 1;210:442-50. doi: 10.1016/j.foodchem.2016.05.005. Epub 2016 May 2. PubMed PMID: 27211669.

12: Boschin G, D'Agostina A, Antonioni C, Locati D, Arnoldi A. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide. Chemosphere. 2007 Jul;68(7):1312-7. Epub 2007 Feb 27. PubMed PMID: 17328940.

13: Polati S, Bottaro M, Frascarolo P, Gosetti F, Gianotti V, Gennaro MC. HPLC-UV and HPLC-MSn multiresidue determination of amidosulfuron, azimsulfuron, nicosulfuron, rimsulfuron, thifensulfuron methyl, tribenuron methyl and azoxystrobin in surface waters. Anal Chim Acta. 2006 Oct 10;579(2):146-51. Epub 2006 Jul 22. PubMed PMID: 17723738.

14: Ruiz-Santaella JP, Fisher AJ, De Prado R. Alternative control of two biotypes of Echinochloa phyllopogon susceptible and resistant to fenoxaprop-ethyl. Commun Agric Appl Biol Sci. 2003;68(4 Pt A):403-7. PubMed PMID: 15149136.

15: Nanita SC, Padivitage NL. Ammonium chloride salting out extraction/cleanup for trace-level quantitative analysis in food and biological matrices by flow injection tandem mass spectrometry. Anal Chim Acta. 2013 Mar 20;768:1-11. doi: 10.1016/j.aca.2013.01.011. Epub 2013 Jan 16. PubMed PMID: 23473245.

16: Nanita SC, Stry JJ, Pentz AM, McClory JP, May JH. Fast extraction and dilution flow injection mass spectrometry method for quantitative chemical residue screening in food. J Agric Food Chem. 2011 Jul 27;59(14):7557-68. doi: 10.1021/jf104237y. Epub 2011 Mar 9. PubMed PMID: 21388127.

17: Trigo C, Cox L, Spokas K. Influence of pyrolysis temperature and hardwood species on resulting biochar properties and their effect on azimsulfuron sorption as compared to other sorbents. Sci Total Environ. 2016 Oct 1;566-567:1454-64. doi: 10.1016/j.scitotenv.2016.06.027. Epub 2016 Jun 18. PubMed PMID: 27325012.

18: Nanita SC. High-throughput chemical residue analysis by fast extraction and dilution flow injection mass spectrometry. Analyst. 2011 Jan 21;136(2):285-7. doi: 10.1039/c0an00720j. Epub 2010 Nov 2. PubMed PMID: 21046028.

19: Powley CR, de Bernard PA. Screening Method for Nine Sulfonylurea Herbicides in Soil and Water by Liquid Chromatography with Ultraviolet Detection. J Agric Food Chem. 1998 Feb 16;46(2):514-519. PubMed PMID: 10554272.

20: Akiyama Y, Yoshioka N, Tsuji M. Determination of ten sulfonyl urea herbicides in unpolished rice by solid-phase extraction cleanup and LC-diode array detection. Shokuhin Eiseigaku Zasshi. 2002 Apr;43(2):99-103. PubMed PMID: 12092420. ^